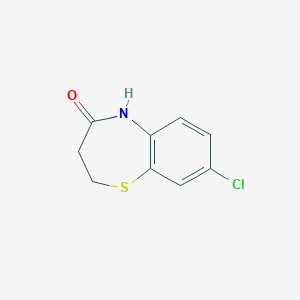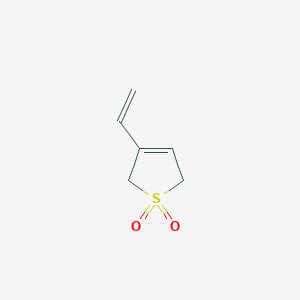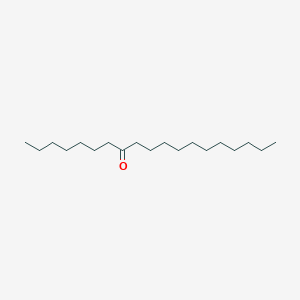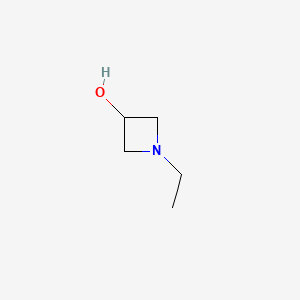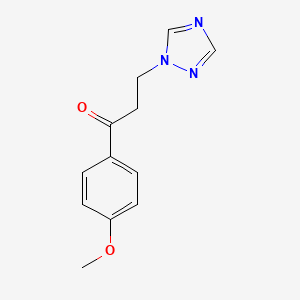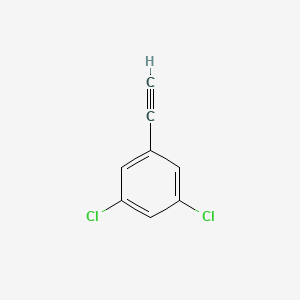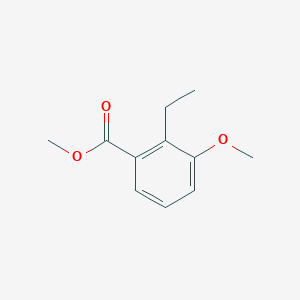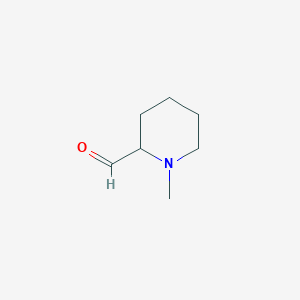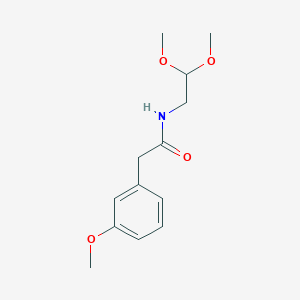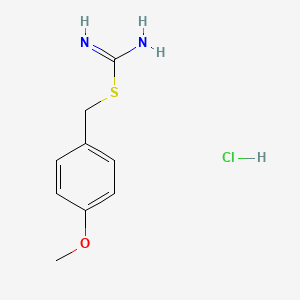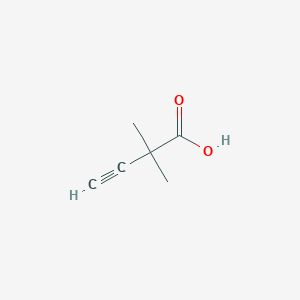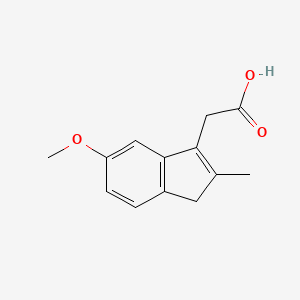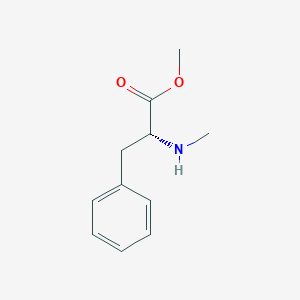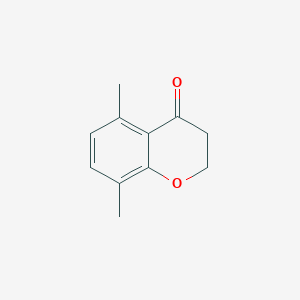![molecular formula C9H12O4 B1355444 Diméthyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 115913-32-1](/img/structure/B1355444.png)
Diméthyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl bicyclo[111]pentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H12O4 It is a derivative of bicyclo[111]pentane, a highly strained and unique hydrocarbon structure
Applications De Recherche Scientifique
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has numerous applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing up to 1 kg of the compound within a day. The formed diketone undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is then esterified to produce dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow photochemical reactors and batch processing for the haloform reaction allows for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Bicyclo[1.1.1]pentane-1,3-dimethanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives
Mécanisme D'action
The mechanism by which dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate exerts its effects involves its unique bicyclic structure, which imparts rigidity and spatial orientation to the molecule. This structure can influence the compound’s interaction with biological targets, such as enzymes and receptors, by fitting into specific binding sites and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The parent compound from which dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is derived.
Bicyclo[1.1.1]pentane-1,3-dimethanol: A reduced form of the compound with alcohol groups instead of ester groups.
Bicyclo[1.1.1]pentane derivatives: Various derivatives with different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate is unique due to its ester functional groups, which provide versatility in chemical reactions and applications. Its rigid bicyclic structure also makes it a valuable scaffold in medicinal chemistry for designing bioactive molecules with improved properties .
Propriétés
IUPAC Name |
dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMHLEILGHXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555699 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-32-1 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes exhaustive fluorination?
A1: Exhaustive direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate yields two primary products: dimethyl pentafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate and hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [] This process allows for the systematic substitution of hydrogen atoms with fluorine in the bicyclic structure.
Q2: How does the degree of fluorination impact the strain within the bicyclo[1.1.1]pentane cage?
A2: Research indicates that increasing the number of fluorine atoms within the bicyclo[1.1.1]pentane framework leads to a significant increase in strain energy. [] This strain is particularly pronounced in specific fluorine arrangements: geminal, proximate, and W-related. Calculations suggest that hexasubstitution (complete fluorination of the bridgehead positions) can result in a strain energy as high as 33-35 kcal/mol.
Q3: How do researchers characterize the different fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate?
A3: Various spectroscopic techniques are employed to characterize these fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR, provides valuable information about the structure and bonding within the molecules. [] Researchers observed a wide range of chemical shifts and long-range coupling constants, reflecting the influence of fluorine substitution patterns. These experimental findings were further supported by theoretical calculations using methods like GIAO-RHF and EOM-CCSD. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


